Cas no 19224-23-8 (N-[2-[2-(benzothiazol-2-ylsulfanylamino)ethoxy]ethyl]benzothiazole-2-s ulfenamide)
19224-23-8 structure
Product Name:N-[2-[2-(benzothiazol-2-ylsulfanylamino)ethoxy]ethyl]benzothiazole-2-s ulfenamide
Numero CAS:19224-23-8
MF:C18H18N4OS4
MW:434.62171792984
CID:907919
PubChem ID:87969
Update Time:2025-04-19
N-[2-[2-(benzothiazol-2-ylsulfanylamino)ethoxy]ethyl]benzothiazole-2-s ulfenamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-[2-[2-(benzothiazol-2-ylsulfanylamino)ethoxy]ethyl]benzothiazole-2-s ulfenamide
- N-(1,3-benzothiazol-2-ylsulfanyl)-2-[2-(1,3-benzothiazol-2-ylsulfanylamino)ethoxy]ethanamine
- 2,2'-oxybis[N-(1,3-benzothiazol-2-ylsulfanyl)ethanamine]
- Accelerator NOBS
- N-Oxydiethylene-2-benzothiazolyl sulfenamide
- n,n'-(oxydi-2,1-ethanediyl)bis-2-benzothiazolesulfenamid
- 2-Benzothiazole sulfenamide,N,N'-(oxydi-2,1-ethanediyl)bis-
- N,N'-Oxybis(ethylene)bis(benzothiazole-2-sulfenamide)
- N,N'-Oxybis(1,2-ethanediyl)bis(benzothiazole-2-sulfenamide)
- N,N'-[Oxybis(2,1-ethanediyl)]bis(2-benzothiazolesulfenamide)
- GQWNEBHACPGBIG-UHFFFAOYSA-N
- N-Oxydiethylene-2-benzothiazolylsulfenamide
- N,N'-(oxydiethylene)bis-2-benzothiazolesulfenamide
- N,N'-(Oxydiethylene)di-2-benzothiazolesulfenamide
- 2-Benzothiazolesulfenamide, N,N'-(oxydi-2,1-ethanediyl)bis-
- 2-Benzothiazolesulfenamide, N,N'-(oxydiethylene)bis)-
- DTXSID9066467
- 19224-23-8
- N,N'-(oxydi-2,1-ethanediyl)bis-2-Benzothiazole sulfenamid
-
- Inchi: 1S/C18H18N4OS4/c1-3-7-15-13(5-1)21-17(24-15)26-19-9-11-23-12-10-20-27-18-22-14-6-2-4-8-16(14)25-18/h1-8,19-20H,9-12H2
- Chiave InChI: GQWNEBHACPGBIG-UHFFFAOYSA-N
- Sorrisi: S1C(=NC2C=CC=CC1=2)SNCCOCCNSC1=NC2C=CC=CC=2S1
Proprietà calcolate
- Massa esatta: 434.03664
- Massa monoisotopica: 434.03634590g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 27
- Conta legami ruotabili: 10
- Complessità: 412
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.8
- Superficie polare topologica: 166Ų
Proprietà sperimentali
- PSA: 59.07
N-[2-[2-(benzothiazol-2-ylsulfanylamino)ethoxy]ethyl]benzothiazole-2-s ulfenamide Letteratura correlata
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
19224-23-8 (N-[2-[2-(benzothiazol-2-ylsulfanylamino)ethoxy]ethyl]benzothiazole-2-s ulfenamide) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso